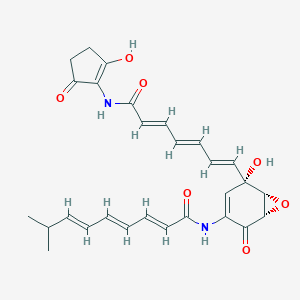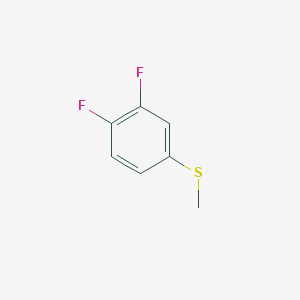
1,2-Difluoro-4-(methylsulfanyl)benzene
Vue d'ensemble
Description
The compound "1,2-Difluoro-4-(methylsulfanyl)benzene" is a fluorinated aromatic molecule that includes a methylsulfanyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing fluorine atoms and the electron-donating methylsulfanyl group. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related fluorinated aromatic compounds and their reactivity, which can provide insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene by using an appropriate methylsulfanyl nucleophile and a difluorobenzene derivative as starting materials.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be quite distinct due to the influence of fluorine atoms. For example, the molecular structures of several fluorinated phosphine derivatives were confirmed by X-ray crystallography, which revealed large bond angles around the phosphorus atoms . This suggests that the introduction of fluorine atoms can significantly affect the geometry of the benzene ring, potentially leading to unusual bond angles and distances in 1,2-Difluoro-4-(methylsulfanyl)benzene as well.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in a variety of chemical reactions. The trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide to form a dihydropyrimidine derivative indicates that fluorinated compounds with sulfanyl groups can undergo cyclization reactions under certain conditions . This reactivity could be relevant to the chemical behavior of 1,2-Difluoro-4-(methylsulfanyl)benzene, suggesting potential pathways for its transformation into heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their reactivity and stability. The presence of fluorine atoms typically increases the stability of the aromatic ring towards certain reactions due to the strong carbon-fluorine bond. However, the reactivity of the methylsulfanyl group in 1,2-Difluoro-4-(methylsulfanyl)benzene could offer unique reactivity profiles, such as the activation of thioglycosides to glycosyl triflates . Additionally, the formation of hydroxynitrilium ions from 1-benzylamino-1-methylthio-2-nitroethene derivatives at low temperatures indicates that the methylsulfanyl group can participate in reactions under acidic conditions .
Applications De Recherche Scientifique
Supramolecular Chemistry and Polymer Processing
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide, have shown significant importance across a wide range of scientific disciplines due to their simple structure and ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology, polymer processing, and even biomedical applications, suggesting that similar derivatives like 1,2-Difluoro-4-(methylsulfanyl)benzene could find uses in these areas as well (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Agents
Compounds such as p-Cymene, a monoterpene found in over 100 plant species, demonstrate a range of biological activities including antimicrobial effects. This indicates the potential for structurally related compounds, including benzene derivatives, to be evaluated for their antimicrobial properties, suggesting a possible research path for 1,2-Difluoro-4-(methylsulfanyl)benzene in developing new antimicrobial agents (Marchese et al., 2017).
Environmental Degradation of Fluorochemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to 1,2-Difluoro-4-(methylsulfanyl)benzene, reveals a complex process involving both abiotic and microbial degradation pathways. These studies are critical for understanding the environmental fate and effects of such compounds, indicating that similar research could be beneficial for assessing the environmental impact of 1,2-Difluoro-4-(methylsulfanyl)benzene (Liu & Avendaño, 2013).
Synthetic Organic Chemistry
The synthesis and evaluation of heterocyclic compounds bearing triazine scaffolds have been explored for their broad spectrum of biological activities. This research highlights the importance of benzene derivatives in medicinal chemistry, suggesting potential applications for 1,2-Difluoro-4-(methylsulfanyl)benzene in the development of new pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Propriétés
IUPAC Name |
1,2-difluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWSQKULIETTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620161 | |
| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-(methylsulfanyl)benzene | |
CAS RN |
130922-41-7 | |
| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

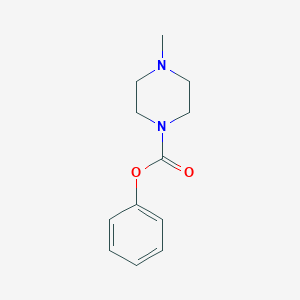


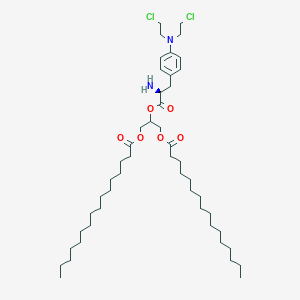
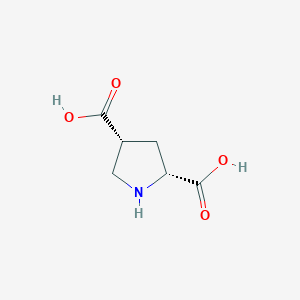

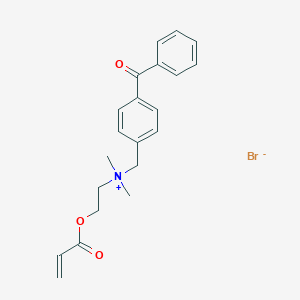
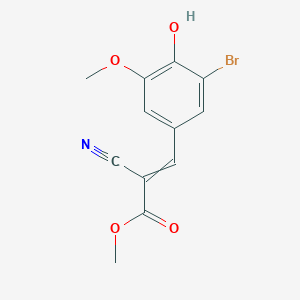
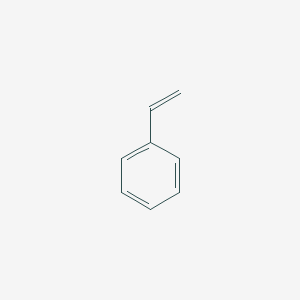
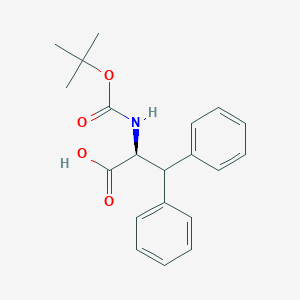


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
